Dimethoate

Overview

Description

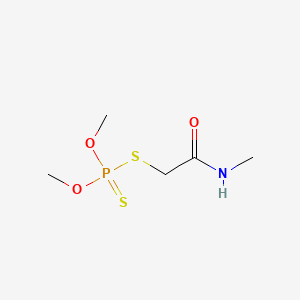

Dimethoate (C₅H₁₂NO₃PS₂) is a systemic organophosphate insecticide and acaricide widely used in agriculture for pest control on crops such as citrus, cotton, and cereals . It inhibits acetylcholinesterase (AChE), disrupting nervous system function in target organisms. While effective, its moderate toxicity to non-target species and persistence in water (partial solubility: ~2.5 g/L) raise environmental and health concerns . This article provides a detailed comparison of this compound with structurally and functionally similar compounds, supported by toxicity profiles, detection methodologies, and environmental impact data.

Preparation Methods

Dimethoate is synthesized through a series of chemical reactions. One common method involves the reaction of microcosmic salt and methyl chloroacetate to form an intermediate phosphate ester. This intermediate is then reacted with aminomethane in an organic solvent at temperatures ranging from 0 to 60 degrees Celsius. The reaction is carried out for 80 to 160 minutes, resulting in the formation of this compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Dimethoate undergoes various chemical reactions, including oxidation, hydrolysis, and substitution. The main metabolic pathways involve oxidative desulfuration and hydrolysis. Common reagents used in these reactions include sodium hydroxide and gold nanoparticles for localized surface plasmon resonance (LSPR) detection . Major products formed from these reactions include omethoate, a potent cholinesterase inhibitor .

Scientific Research Applications

Efficacy in Pest Control

Dimethoate is primarily used to manage pests in various agricultural settings. Its application methods include:

- Ground Boom Spraying

- Aerial Spraying

- Air Blast Spraying

- Backpack Spraying

- Fruit Dipping and Seed Dressing

The compound's systemic nature allows it to be absorbed by plants, offering prolonged protection against pests .

Genotoxicity and Cytotoxicity

Recent studies have highlighted the genotoxic effects of this compound. For instance, a study utilizing the micronucleus test in human peripheral lymphocytes demonstrated that exposure to this compound increased the frequency of micronuclei, indicating potential DNA damage. The results showed a significant dose-dependent relationship with higher concentrations leading to increased genotoxicity .

In vivo studies on Wistar rats revealed that this compound exposure resulted in oxidative stress characterized by elevated levels of Cytochrome P450 and lipid peroxidation. Additionally, histopathological changes were observed in both liver and brain tissues at higher doses .

Mitochondrial Dysfunction

This compound has been shown to induce mitochondrial dysfunction and apoptosis in leukocytes. A study reported significant reductions in mitochondrial membrane potential following exposure to this compound, which correlated with increased DNA damage and immunotoxic effects . These findings underscore the compound's potential health risks associated with prolonged exposure.

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. It has been detected in various ecosystems, leading to potential risks for non-target species. Regulatory assessments have indicated that while this compound is effective for pest control, its environmental residues can pose risks to aquatic life and biodiversity .

Agricultural Use

A comprehensive review by the Australian Pesticides and Veterinary Medicines Authority highlighted the extensive use of this compound in agricultural settings. The review noted that while this compound was effective against target pests, there were significant concerns regarding dietary exposure risks due to pesticide residues on food crops .

Regulatory Decisions

In response to safety concerns, regulatory bodies have proposed suspensions on the use of this compound for certain applications. For example, since October 2011, its use on food-producing plants has been prohibited in home gardens due to acute dietary risks identified during safety assessments .

Mechanism of Action

Dimethoate exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine into inactive choline and acetic acid. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. This can result in nerve damage and potentially death .

Comparison with Similar Compounds

Chemical Properties and Structure

Dimethoate is a colorless crystalline solid in pure form, soluble in organic solvents (e.g., chloroform, toluene) and partially in water. Its structure includes a phosphorodithioate core with a methylcarbamoylmethyl group, contributing to its bioactivity (IUPAC name: O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate) . Key derivatives include:

- Omethoate : A toxic oxidative metabolite with higher AChE inhibition potency .

- This compound-d₆ : A deuterated analog used in analytical standards .

Organophosphate Pesticides (Malathion, Acephate, Trichlorfon)

Toxicity and AChE Inhibition

- Malathion : Exhibits shallower concentration-response curves than this compound, with better model fit (SD model error: 0.12 vs. 0.21 for this compound) .

- Acephate : While structurally distinct, acephate shares carbamate-like activity but shows weaker cross-reactivity in this compound-selective molecularly imprinted polymers (MIPs) .

- Cypermethrin (pyrethroid): Steeper concentration-response curves compared to this compound, indicating different neurotoxic mechanisms .

Table 1: Comparative Toxicity and Model Fit of AChE Inhibitors

| Compound | Model Fit (SD Error) | LC₅₀ (96h, H. fossilis) | Selectivity in MIPs |

|---|---|---|---|

| This compound | 0.21 | 2.98 mg/L | High |

| Malathion | 0.12 | N/A | Low |

| Trichlorfon | N/A | N/A | Low |

Structural Analogs and Metabolites

- Omethoate : 2–3 times more toxic than this compound in plasma concentration studies, with prolonged AChE inhibition .

- This compound Carboxylic Acid : A degradation product with altered solubility (C₄H₉O₄PS₂) but reduced insecticidal activity .

Environmental Persistence and Degradation

- Aquatic Toxicity : this compound exhibits moderate toxicity to fish (e.g., LC₅₀ of 2.98 mg/L for H. fossilis), surpassing some pyrethroids but less persistent than chlorpyrifos .

- Biodegradation: Bacillus licheniformis degrades this compound (up to 3.5 mg/mL tolerance post-plasmid transfer), a trait absent in non-conjugative bacteria like E. coli .

Table 2: Environmental Impact in Aquatic Systems

| Compound | Test Organism | LC₅₀ (96h) | Degradation Pathway |

|---|---|---|---|

| This compound | H. fossilis | 2.98 mg/L | Plasmid-mediated |

| Chlorpyrifos | Benthic invertebrates | 0.1–1.2 µg/L | Hydrolysis |

Detection and Analytical Methods

This compound detection methods outperform those for similar organophosphates in sensitivity and selectivity:

- Colorimetric (SA-AgNPs) : Linear range up to 50 ppm, with high selectivity over trichlorfon and acephate .

- Fluorescent Aptasensor (Ti₃C₂Tₓ MXene) : Detection limit of 2.18×10⁻¹⁰ M, surpassing traditional HPLC .

Table 3: Detection Method Comparison

Biological Activity

Dimethoate is an organophosphate insecticide widely used in agricultural practices for pest control. Its biological activity primarily involves the inhibition of acetylcholinesterase (AChE), leading to disrupted nerve impulse transmission in insects and other organisms. This article explores the biological activity of this compound, including its genotoxic effects, cellular mechanisms, and environmental impact, supported by case studies and research findings.

This compound acts as a potent inhibitor of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition of AChE results in the accumulation of acetylcholine, causing continuous stimulation of the nervous system, which can lead to paralysis and death in target pests.

Genotoxicity and Cytotoxicity

Recent studies have highlighted the genotoxic potential of this compound. Research conducted on Wistar rats demonstrated that exposure to this compound resulted in significant DNA damage and cytotoxic effects. Key findings include:

- Micronuclei Induction : A dose-dependent increase in micronuclei formation was observed in bone marrow cells following exposure to varying doses (20, 40, and 60 mg/kg-bw) over different time intervals (24, 48, and 72 hours) .

- Chromosomal Aberrations : Significant chromosomal abnormalities were noted, indicating a clear mutagenic potential .

- Cell Cycle Disruption : this compound exposure led to alterations in cell cycle progression, particularly through the inhibition of cyclin A2, which is essential for cell cycle regulation .

Table 1: Summary of Cytotoxic Effects in Rat Bone Marrow Cells

| Dose (mg/kg-bw) | Time (hours) | Micronuclei Frequency | Mitotic Index |

|---|---|---|---|

| 20 | 24 | Increased | Decreased |

| 40 | 48 | Significant increase | Decreased |

| 60 | 72 | High increase | Decreased |

Mitochondrial Dysfunction

This compound exposure has been linked to mitochondrial dysfunction. Studies indicated that treatment with this compound resulted in decreased mitochondrial membrane potential (MMP), leading to increased apoptosis rates in leukocytes. This mitochondrial impairment is associated with oxidative stress and cellular apoptosis, further contributing to its immunotoxic effects .

Environmental Persistence and Degradation

This compound is known for its persistence in the environment. Its degradation can occur through various mechanisms including:

- Biodegradation : Microorganisms play a crucial role in breaking down this compound; however, repeated applications can lead to faster degradation due to microbial adaptation .

- Chemical Hydrolysis : The stability of this compound is influenced by environmental factors such as pH. Hydrolysis can lead to the formation of metabolites that may retain toxic properties .

Table 2: Degradation Pathways of this compound

| Mechanism | Description |

|---|---|

| Biodegradation | Transformation by microorganisms |

| Chemical Hydrolysis | Breakdown by water; influenced by pH |

Study on Rice Field Workers

A notable epidemiological study assessed DNA damage among rice field workers exposed to pesticide mixtures including this compound. The results indicated a significant correlation between exposure levels and DNA strand breaks in human lymphocytes, emphasizing the potential health risks associated with occupational exposure .

Laboratory Studies

Laboratory experiments involving various animal models have consistently shown that this compound induces significant toxicity characterized by behavioral changes, neurotoxicity, and increased mortality rates among treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting dimethoate residues in environmental and agricultural samples?

- Methodological Answer : this compound detection often employs analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and localized surface plasmon resonance (LSPR). For LSPR, a dual-channel system using gold nanoparticles (AuNPs) can achieve a linear detection range of 10–100 nM with a limit of detection (LOD) of 5.5 nM. Recovery rates in apple juice samples range from 85.90% to 107.37%, validated by absorbance ratios (A520/A640) . Calibration curves and anti-aggregation protocols using NaOH are critical to minimize matrix interference .

Q. What toxicological endpoints are commonly studied in this compound exposure research?

- Methodological Answer : Sub-lethal endpoints include alterations in swimming behavior (e.g., angular/linear speed in Brachionus calyciflorus rotifers) and carcinogenicity in animal models. For example, this compound induces neoplasms in Osborne-Mendel rats at low doses (0.04–0.36 mg/kg/day) over 24 weeks, assessed via histopathology and UPLC-MS . Chronic exposure studies require longitudinal designs with controlled dosing (e.g., via drinking water) and systematic necropsy protocols .

Q. How is this compound’s environmental dissipation modeled in agricultural research?

- Methodological Answer : Dissipation follows first-order kinetics, calculated using equations like , where is the rate constant. Half-life () is derived from . Tools like SigmaPlot 12.5 are used for dynamic fitting, with validation through field trials measuring residue degradation in crops .

Q. What protocols ensure accurate measurement of dermal absorption in occupational this compound exposure?

- Methodological Answer : In vitro percutaneous absorption tests (IVPT) using human skin samples show this compound absorption rates of 14.75%. Studies should control for variables like skin region (e.g., back of neck vs. arms) and use penetration factors (0.5–14.81) to adjust default absorption assumptions (e.g., 70% in regulatory models) .

Q. How can researchers ensure reproducibility in this compound toxicity experiments?

- Methodological Answer : Standardize exposure protocols (e.g., oral gavage vs. drinking water), validate purity (>98% via COA), and use reference materials (e.g., Wistar rats for carcinogenicity studies). Detailed metadata (e.g., reaction times, nanoparticle synthesis conditions) must be archived for replication .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental designs for this compound toxicity studies?

- Methodological Answer : RSM integrates multifactorial analyses (e.g., dose, exposure duration) to identify interaction effects. For example, RSM was applied to study this compound’s impact on rotifer swimming behavior, reducing required sample sizes by 30% while maintaining statistical power . Central composite designs (CCD) are recommended for nonlinear response modeling .

Q. What statistical approaches resolve contradictions in this compound carcinogenicity data across animal models?

- Methodological Answer : Meta-analyses using fixed/random-effects models can harmonize data from divergent studies (e.g., rat vs. mouse models). Sensitivity analyses should account for variables like strain susceptibility (e.g., Osborne-Mendel vs. Wistar rats) and dosing regimens. Systematic reviews must follow PRISMA guidelines to ensure transparency .

Q. How are dual-channel LSPR systems validated for this compound detection in complex matrices?

- Methodological Answer : Cross-validate results between channels (Ch1/Ch2) to address recovery rate variations (e.g., 92.90–107.37%). Use wavelength division multiplexing switches (WDMS) to enhance throughput and reduce optical interference. Matrix-matched calibration (e.g., spiked apple juice) corrects for background noise .

Q. What experimental designs are optimal for chronic low-dose this compound exposure studies?

- Methodological Answer : Longitudinal cohort studies with staggered dosing (e.g., 0.04–0.36 mg/kg/day over 24 weeks) and periodic biomarker sampling (e.g., plasma cholinesterase inhibition). Use UPLC-MS for trace metabolite detection (e.g., omethoate) and mixed-effects models to analyze time-dependent toxicity .

Q. How can researchers mitigate matrix interference in this compound analysis using non-functionalized LSPR?

- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to remove organic interferents. Optimize AuNPs synthesis (e.g., NaOH concentration, reaction time) to enhance stability. Validate recovery rates in triplicate across biologically relevant pH ranges (4.0–7.4) .

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2, Array | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020479 | |

| Record name | Dimethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethoate appears as a white crystalline solid, with a camphor-like odor, white to grayish crystals for technical product. This material is a contact and systemic organophosphate insecticide effective against a broad range of insects and mites when applied on a wide range of crops. It has not been produced in the U.S. since 1982. (EPA, 1998), Solid; [Merck Index] Colorless when pure; [ICSC] Technical product is white to grayish; [CAMEO] White solid with an odor of mercaptans; Formulated as emulsifiable concentrate and wettable powder end-use-products; [Reference #2], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A white crystalline solid, with a camphor-like odor, white to grayish crystals for technical product. | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

243 °F at 0.1 mmHg (NTP, 1992), 107 °C at 0.05 mm Hg, at 0.01kPa: 117 °C, 243 °F at 0.1 mmHg | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

124 °F (EPA, 1998), 107 °C (closed cup), 107 °C c.c., 124 °F | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 10 mg/mL at 75 °F (NTP, 1992), Readily soluble in most organic solvents, e.g. alcohols, ketones, benzene, toluene, chloroform, dichloromethane >300 g/kg at 20 °C; carbon tetrachloride, saturated hydrocarbons, n-octanol >50 g/kg at 20 °C, More than 5000 mg/L water at 20 plus or minus 1.5 °C, In water, 2.5X10+4 m/L at 25 °C, SOL IN CYCLOHEXANONE; LOW SOLUBILITY IN XYLENE, HEXANE, Solubility in water, g/100ml at 21 °C: 2.5 | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.277 at 149 °F (EPA, 1998) - Denser than water; will sink, 1.277 at 65 °C, 1.3 g/cm³, 1.277 at 149 °F | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8.5e-06 mmHg at 77 °F (EPA, 1998), 0.00000825 [mmHg], 1.875X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.001, 8.5x10-6 mmHg | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

(31)P nuclear magnetic resonance was used to analyze technical grade dimethoate. Dimethoate contained O,O,S-trimethyl phosphorodithioate & other unidentified phosphorus contaminants. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals (Tech., white solid pellets) | |

CAS No. |

60-51-5 | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6U08B045O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

125 °F 113 to 117 °F for technical product. (EPA, 1998), 52-52.5 °C, 51-52 °C, 125 °F | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.